



Application Notes and Protocols for Mass Spectrometry-Based L-Leucine (18O2) Analysis

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Compound of Interest		
Compound Name:	L-LEUCINE (1802)	
Cat. No.:	B1580041	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics and metabolic research. The use of ¹⁸O-labeled L-leucine allows for the precise tracking and quantification of this essential amino acid as it is incorporated into proteins, providing a powerful method for studying protein synthesis, degradation, and overall turnover. This application note provides detailed protocols for the sample preparation of proteins for the analysis of L-leucine-containing peptides labeled with ¹⁸O₂ at the C-terminus, their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the relevant biological context.

The primary method for incorporating ¹⁸O into leucine for this type of analysis is not through direct labeling of the free amino acid, but rather through the enzymatic incorporation of ¹⁸O from H₂¹⁸O into the C-terminal carboxyl group of peptides during proteolytic digestion. Trypsin is commonly used for this purpose, as it catalyzes the exchange of both oxygen atoms at the C-terminus of lysine and arginine residues.[1][2][3] This results in a +4 Da mass shift for peptides containing these residues, including those where L-leucine is present elsewhere in the peptide sequence.

Applications



- Protein Synthesis and Turnover Studies: Measuring the rate of incorporation of ¹⁸O-labeled leucine into the proteome provides a direct measure of protein synthesis rates in cell cultures and in vivo models.[4]
- Metabolic Flux Analysis: Tracing the metabolic fate of leucine through various pathways.
- Biomarker Discovery: Comparing protein expression levels between different biological states.[5]
- Drug Development: Assessing the effect of therapeutic agents on protein metabolism.

Experimental Protocols

I. Protein Extraction and Preparation from Plasma

This protocol outlines the steps for extracting total protein from plasma samples, a common matrix for studying systemic protein turnover.

Materials:

- Human plasma collected in EDTA- or heparin-containing tubes
- Phosphate-buffered saline (PBS), ice-cold
- Protein precipitation solution: 5% Metaphosphoric acid (MPA) or ice-cold acetone
- Centrifuge capable of 14,000 rpm and 4°C
- 0.22 μm cellulose acetate filters

Procedure:

- Sample Collection and Storage: Centrifuge whole blood to separate plasma. Store plasma aliquots at -80°C until use.
- Protein Precipitation:
 - Thaw plasma samples on ice.



- \circ To 200 μ L of plasma, add 200 μ L of 5% MPA (v/v) to precipitate plasma proteins. Alternatively, add four volumes of ice-cold acetone.
- Vortex briefly and incubate on ice for 10 minutes.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully decant and discard the supernatant.
- Protein Pellet Wash:
 - Resuspend the protein pellet in 1 mL of ice-cold acetone.
 - Centrifuge at 14,000 rpm for 5 minutes at 4°C.
 - Discard the supernatant and air-dry the pellet for 5-10 minutes to remove residual acetone.

II. Enzymatic ¹⁸O-Labeling of Peptides

This protocol describes the in-solution digestion of the extracted protein pellet and the simultaneous labeling of the resulting peptides with ¹⁸O using trypsin in the presence of H₂¹⁸O.

Materials:

- Urea, 8 M in 50 mM Tris-HCl, pH 8.0
- Dithiothreitol (DTT), 100 mM
- Iodoacetamide (IAA), 200 mM
- H₂¹⁸O (95-98% isotopic purity)
- Sequencing-grade modified trypsin
- Trifluoroacetic acid (TFA), 10%

Procedure:



- Denaturation, Reduction, and Alkylation:
 - Resuspend the protein pellet in 100 μL of 8 M urea.
 - Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
 - Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

Sample Dilution:

- Dilute the sample with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to less than 1 M. This is crucial for trypsin activity.
- ¹⁸O-Labeling and Digestion:
 - Lyophilize the sample to dryness.
 - Reconstitute the protein mixture in a solution made with H₂18O to the desired final volume.
 - Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
 - Incubate at 37°C for 12-18 hours. During this incubation, trypsin will digest the proteins
 and catalyze the exchange of the C-terminal carboxyl oxygens with ¹⁸O from the solvent.
- Quenching the Reaction:
 - Stop the digestion and labeling reaction by acidifying the sample with TFA to a final concentration of 0.1-1%.

Desalting:

- Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.
- Elute the peptides and dry them using a vacuum centrifuge.



• Store the labeled peptides at -20°C until LC-MS/MS analysis.

III. LC-MS/MS Analysis of ¹⁸O-Labeled Leucine-Containing Peptides

Instrumentation and Columns:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).

LC Parameters:

Parameter	Value
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5-10 μL
Gradient	2-40% B over 30 minutes, then a wash and reequilibration step

MS Parameters (Triple Quadrupole in MRM Mode):

Ionization Mode: Electrospray Ionization (ESI), Positive

Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 350°C

· Collision Gas: Argon



Note: Specific transitions for ¹⁶O- and ¹⁸O-labeled peptide pairs need to be determined empirically based on the target proteins. The ¹⁸O-labeled peptide will have a precursor ion with a +4 Da shift. Fragment ions that do not contain the C-terminus will have the same m/z as the ¹⁶O-peptide fragments, while C-terminal-containing fragments will show a +4 Da shift.

Data Presentation

The following table provides hypothetical quantitative data for the analysis of a specific L-leucine-containing peptide from human serum albumin, illustrating the expected outcomes.

Parameter	Value
Peptide Sequence	AEFVEVTK
Unlabeled (16O) Precursor (m/z)	469.7
Labeled (18O2) Precursor (m/z)	471.7
Labeling Efficiency	>95%
Limit of Detection (LOD)	~5 fmol
Limit of Quantification (LOQ)	~15 fmol
Linear Dynamic Range	3 orders of magnitude
Intra-assay Precision (%CV)	<10%
Inter-assay Precision (%CV)	<15%

Visualizations Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis for ¹⁸O₂-labeling of peptides for mass spectrometry.

Caption: Experimental workflow for ¹⁸O₂-labeling of peptides.

Leucine Metabolism and mTOR Signaling Pathway



L-leucine is not only a building block for proteins but also a key signaling molecule, particularly in the activation of the mTORC1 pathway, which is a central regulator of cell growth and protein synthesis.

Caption: Leucine's role in activating the mTORC1 signaling pathway.

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